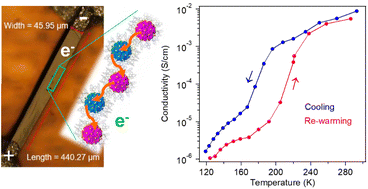Electron transport through supercrystals of atomically precise gold nanoclusters: a thermal bi-stability effect†
Chemical Science Pub Date: 2023-11-09 DOI: 10.1039/D3SC02753H
Abstract
Nanoparticles (NPs) may behave like atoms or molecules in the self-assembly into artificial solids with stimuli-responsive properties. However, the functionality engineering of nanoparticle-assembled solids is still far behind the aesthetic approaches for molecules, with a major problem arising from the lack of atomic-precision in the NPs, which leads to incoherence in superlattices. Here we exploit coherent superlattices (or supercrystals) that are assembled from atomically precise Au103S2(SR)41 NPs (core dia. = 1.6 nm, SR = thiolate) for controlling the charge transport properties with atomic-level structural insights. The resolved interparticle ligand packing in Au103S2(SR)41-assembled solids reveals the mechanism behind the thermally-induced sharp transition in charge transport through the macroscopic crystal. Specifically, the response to temperature induces the conformational change to the R groups of surface ligands, as revealed by variable temperature X-ray crystallography with atomic resolution. Overall, this approach leads to an atomic-level correlation between the interparticle structure and a bi-stability functionality of self-assembled supercrystals, and the strategy may enable control over such materials with other novel functionalities.


Recommended Literature
- [1] Label-free offline versus online activity methods for nucleoside diphosphate kinase b using high performance liquid chromatography
- [2] Thiourea assisted hydrothermal synthesis of ZnS/CdS/Ag2S nanocatalysts for photocatalytic degradation of Congo red under direct sunlight illumination
- [3] Exploiting the maize genome
- [4] Room-temperature luminescence of tervalent chromium complexes
- [5] Nanoelectrochemistry at liquid/liquid interfaces for analytical, biological, and material applications
- [6] Synthesis of Fe/M (M = Mn, Co, Ni) bimetallic metal organic frameworks and their catalytic activity for phenol degradation under mild conditions†
- [7] Results of a “Whole Effluent Assessment” study from different industrial sectors in Germany according to OSPAR's WEA strategy†
- [8] Cold condensation of dust in the ISM
- [9] The π-donor/acceptor trans effect on NO release in ruthenium nitrosyl complexes: a computational insight†
- [10] Inside back cover

Journal Name:Chemical Science
Research Products
-
CAS no.: 117902-15-5
-
CAS no.: 141807-57-0









